L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
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Description
L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-, also known as L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-, is a useful research compound. Its molecular formula is C16H23NO5S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The role of cysteine in proteins is crucial for maintaining protein structure, redox regulation, and enzymatic activity. By protecting the thiol group, Boc-Cys(pMeOBzl)-OH allows controlled manipulation of cysteine-containing peptides and proteins during synthesis and modification .
- The compound is introduced at the cysteine residue, protecting it from oxidation, disulfide formation, or other side reactions. Subsequent deprotection (removal of the Boc group) restores the reactive thiol functionality .
- Downstream effects include the ability to create site-specific modifications, such as introducing labels or functional groups at cysteine positions .
- Metabolism and Elimination : The Boc group is labile under specific conditions (e.g., piperidine treatment), leading to deprotection and release of the free cysteine thiol .
- The resulting modified peptides/proteins maintain their cellular specificity and receptor affinity while incorporating desired modifications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of Boc-Cys(pMeOBzl)-OH are largely determined by its structure. The Boc group protects the amino group, preventing it from participating in reactions, while the pMeOBzl group protects the sulfhydryl group . This allows for selective reactions to occur at other sites on the molecule
Molecular Mechanism
It is known that the Boc and pMeOBzl groups can be removed under certain conditions, allowing the amino and sulfhydryl groups to participate in reactions
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXRNJMNFVTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18942-46-6 |
Source
|
Record name | NSC334312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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